molecular formula C10H10F3N B12114204 4-(Trifluoromethyl)-1-(3-amino-1-propenyl)benzene

4-(Trifluoromethyl)-1-(3-amino-1-propenyl)benzene

Katalognummer: B12114204
Molekulargewicht: 201.19 g/mol
InChI-Schlüssel: CTIYUOYEVPWKCY-OWOJBTEDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Trifluoromethyl)-1-(3-amino-1-propenyl)benzene is an organic compound characterized by the presence of a trifluoromethyl group and an amino-propenyl group attached to a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Trifluoromethyl)-1-(3-amino-1-propenyl)benzene typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-(Trifluoromethyl)benzaldehyde and propenylamine.

    Condensation Reaction: The aldehyde group of 4-(Trifluoromethyl)benzaldehyde reacts with propenylamine in the presence of a suitable catalyst, such as an acid or base, to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent like sodium borohydride or lithium aluminum hydride to yield the desired this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds on a large scale.

Analyse Chemischer Reaktionen

Types of Reactions

4-(Trifluoromethyl)-1-(3-amino-1-propenyl)benzene can undergo various chemical reactions, including:

    Oxidation: The amino-propenyl group can be oxidized to form corresponding oxo derivatives.

    Reduction: The compound can be further reduced to form saturated amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be employed.

Major Products

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of saturated amines.

    Substitution: Formation of substituted benzene derivatives.

Wissenschaftliche Forschungsanwendungen

4-(Trifluoromethyl)-1-(3-amino-1-propenyl)benzene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and specialty chemicals.

Wirkmechanismus

The mechanism of action of 4-(Trifluoromethyl)-1-(3-amino-1-propenyl)benzene involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The amino-propenyl group can interact with various enzymes and receptors, modulating their activity and leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-(Trifluoromethyl)aniline: Lacks the propenyl group, making it less versatile in certain reactions.

    4-(Trifluoromethyl)-1-(2-aminoethyl)benzene: Contains an ethylamine group instead of a propenyl group, leading to different reactivity and applications.

Uniqueness

4-(Trifluoromethyl)-1-(3-amino-1-propenyl)benzene is unique due to the presence of both trifluoromethyl and amino-propenyl groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various scientific and industrial applications.

Eigenschaften

Molekularformel

C10H10F3N

Molekulargewicht

201.19 g/mol

IUPAC-Name

(E)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-amine

InChI

InChI=1S/C10H10F3N/c11-10(12,13)9-5-3-8(4-6-9)2-1-7-14/h1-6H,7,14H2/b2-1+

InChI-Schlüssel

CTIYUOYEVPWKCY-OWOJBTEDSA-N

Isomerische SMILES

C1=CC(=CC=C1/C=C/CN)C(F)(F)F

Kanonische SMILES

C1=CC(=CC=C1C=CCN)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.